Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
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Overview
Description
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines, including Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications, ensuring high yields and functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Condensation reactions: The carboxylate group can participate in esterification and amidation reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Condensation reactions: Reagents such as alcohols, amines, and acid chlorides are used.
Oxidation and reduction: Reagents like potassium permanganate, sodium borohydride, and hydrogen gas can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazolo[1,5-A]pyridines.
Condensation reactions: Formation of esters and amides.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.
Scientific Research Applications
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has various applications in scientific research:
Medicinal chemistry: It is used in the development of drugs targeting specific enzymes and receptors, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological studies: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial applications: It is utilized in the synthesis of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses . As a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial in various cellular processes, including cell growth and immune function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
- 1,2,4-Triazolo[1,5-A]pyridine derivatives
Uniqueness
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the bromine atom and the carboxylate group allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
methyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-4-5(9)2-3-12(6)11-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOXBWSRQXVAMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=CC2=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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